molecular formula C13H19NO2 B14234400 4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione CAS No. 522633-39-2

4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14234400
CAS No.: 522633-39-2
M. Wt: 221.29 g/mol
InChI Key: SQYSBMCOEICUGX-UHFFFAOYSA-N
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Description

4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound with a unique structure that includes a cyclohexadiene ring substituted with a diethylamino propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of cyclohexadiene derivatives with diethylamino propyl groups under specific conditions. One common method involves the use of cycloaddition reactions, where the cyclohexadiene ring is formed through the reaction of dienes with dienophiles . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing advanced reactors and continuous flow systems to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include quinone derivatives, reduced cyclohexane compounds, and various substituted derivatives, each with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Its diethylamino propyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione is unique due to its specific diethylamino propyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

CAS No.

522633-39-2

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-[3-(diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C13H19NO2/c1-3-14(4-2)9-5-6-11-7-8-12(15)13(16)10-11/h7-8,10H,3-6,9H2,1-2H3

InChI Key

SQYSBMCOEICUGX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC1=CC(=O)C(=O)C=C1

Origin of Product

United States

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